4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10821807
InChI: InChI=1S/C20H24ClN3/c1-2-17-3-5-18(6-4-17)15-22-24-13-11-23(12-14-24)16-19-7-9-20(21)10-8-19/h3-10,15H,2,11-14,16H2,1H3/b22-15+
SMILES: CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Molecular Formula: C20H24ClN3
Molecular Weight: 341.9 g/mol

4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine

CAS No.:

VCID: VC10821807

Molecular Formula: C20H24ClN3

Molecular Weight: 341.9 g/mol

* For research use only. Not for human or veterinary use.

4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine -

Description

4-(4-Chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine is a complex organic compound with a specific structure that includes both chlorobenzyl and ethylbenzylidene moieties attached to a piperazinamine core. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.

Applications and Biological Activity

While specific biological activities of 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine are not extensively reported, compounds with similar structures often exhibit potential as pharmaceutical intermediates or active agents. The presence of a piperazine ring suggests it could be explored for neurological or cardiovascular applications, given the prevalence of piperazine derivatives in these therapeutic areas.

Research Findings and Future Directions

Research on this compound is limited, and detailed studies on its biological activity, pharmacokinetics, or potential therapeutic applications are not readily available. Future research should focus on exploring its potential as a pharmaceutical intermediate or active compound, including its synthesis optimization, biological screening, and pharmacological evaluation.

Product Name 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine
Molecular Formula C20H24ClN3
Molecular Weight 341.9 g/mol
IUPAC Name (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethylphenyl)methanimine
Standard InChI InChI=1S/C20H24ClN3/c1-2-17-3-5-18(6-4-17)15-22-24-13-11-23(12-14-24)16-19-7-9-20(21)10-8-19/h3-10,15H,2,11-14,16H2,1H3/b22-15+
Standard InChIKey HGLDJSGZLODAKS-PXLXIMEGSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
SMILES CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Canonical SMILES CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
PubChem Compound 6879940
Last Modified Apr 15 2024

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